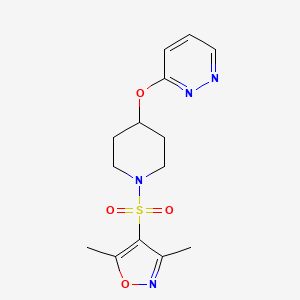
N-(4-ethynylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Ethynylphenyl)-4-methylbenzamide” is a research chemical . It’s used for a variety of research applications .
Synthesis Analysis
The synthesis of similar compounds, such as microporous organic polymers (MOPs) based on tetraethynyl monomers like tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane, has been reported . These MOPs were synthesized via a conventional Sonogashira–Hagihara coupling reaction .Chemical Reactions Analysis
The synthesis of porous organic polymer materials, which could potentially include “N-(4-ethynylphenyl)-4-methylbenzamide”, has been a subject of significant research interest . The synthesis involves various chemical reactions to build structures with different functionalities .Applications De Recherche Scientifique
Click Chemistry and Synthetic Approaches
The introduction of azide derivatives in synthetic methodologies has paved the way for a wide range of acyclic and cyclic nitrogen compounds. Phenyl azide, discovered in 1864, and hydrazoic acid, discovered in 1890, were early examples. Since the 1950s, scientists have explored organic azide derivatives extensively. N-(4-ethynylphenyl)-4-methylbenzamide can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to diverse products. These synthetic approaches enable the creation of novel materials with potential applications in drug discovery, materials science, and catalysis .
Photodynamic Therapy (PDT)
Porphyrinoids, including N-(4-ethynylphenyl)-4-methylbenzamide, exhibit photophysical properties that make them suitable for PDT. In PDT, light activates photosensitizers, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The conjugation of this compound with other moieties enhances its photodynamic activity, making it a promising candidate for cancer therapy .
Supramolecular Assembly and Functional Materials
Researchers have explored bio-based molecules for self-assembly into functional materials. N-(4-ethynylphenyl)-4-methylbenzamide, when conjugated with other components through CuAAC, can form supramolecular structures. These assemblies find use in electro-optical devices, sensors, and nanotechnology .
Catalysis
The unique structure of N-(4-ethynylphenyl)-4-methylbenzamide may enable catalytic applications. While specific studies are ongoing, its potential as a catalyst in organic transformations or polymerization reactions warrants investigation .
Hydrogenation of Heterocyclic Compounds
Although not directly related to N-(4-ethynylphenyl)-4-methylbenzamide, the catalytic system involving NiCl2-Li-DTBB (4,4’-di-tert-butylbiphenyl) enables the selective hydrogenation of cyclic, bi-cyclic, and linear non-conjugated dienes to monoenes. This process occurs under mild, atmospheric conditions and has implications for synthetic chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethynylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYEZOBJYIXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)






![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)



